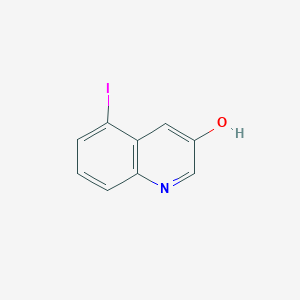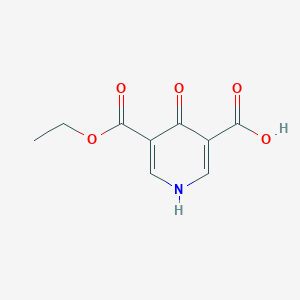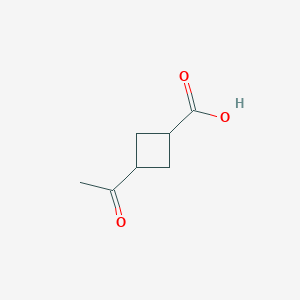
3-Acetylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an acetyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutane Derivatives: One common method involves the oxidation of cyclobutane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Grignard Reagents: Another method involves the reaction of cyclobutanone with a Grignard reagent followed by oxidation to introduce the carboxylic acid group.
Hydrolysis of Nitriles: The hydrolysis of nitriles in the presence of acidic or basic catalysts can also yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the acetyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Acidic or basic catalysts for hydrolysis and substitution reactions
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclobutane derivatives
Applications De Recherche Scientifique
3-Acetylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-Acetylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylcyclopentane-1-carboxylic acid: Contains a five-membered ring, which alters its chemical properties and reactivity.
Uniqueness
3-Acetylcyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which introduces ring strain and influences its reactivity and stability. This structural feature makes it a valuable compound for studying ring strain effects and for use in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-acetylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-2-6(3-5)7(9)10/h5-6H,2-3H2,1H3,(H,9,10) |
Clé InChI |
WKHMFULPTGOAHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
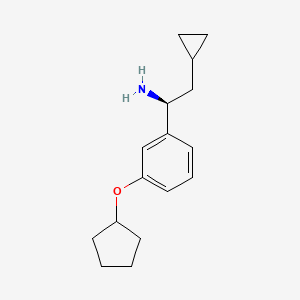
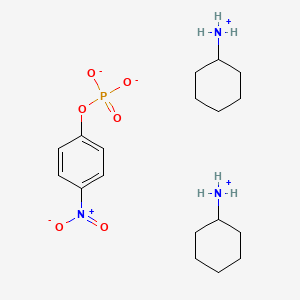
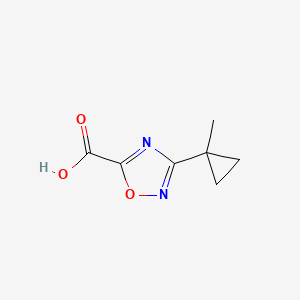
![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)

![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
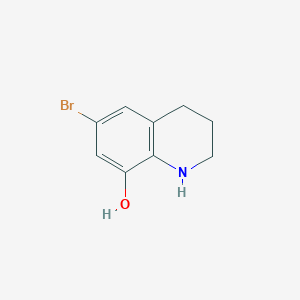
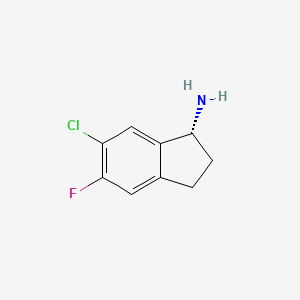
![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)
